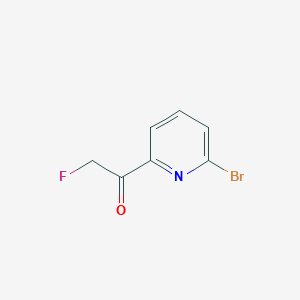
1-(6-Bromopyridin-2-yl)-2-fluoroethanone
Übersicht
Beschreibung
1-(6-Bromopyridin-2-yl)-2-fluoroethanone, also known as BPE, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Fluoropyridine-Based Alkyne Reagent for Macromolecule Labeling
A novel fluoropyridine-based structure, FPyKYNE, was designed for the fluorine-18 labeling of macromolecules using click chemistry. This approach allows for the precise labeling of biomolecules for imaging and diagnostic purposes, leveraging the versatility of click chemistry for bioconjugation with fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. The synthesis of FPyKYNE and its analogs demonstrates the utility of halogenated pyridines in developing novel reagents for radiolabeling and molecular imaging applications (Kuhnast, Hinnen, Tavitian, & Dollé, 2008).
Halogen-rich Intermediates for Synthesis of Substituted Pyridines
The synthesis of halogen-rich pyridine intermediates, including compounds closely related to 1-(6-Bromopyridin-2-yl)-2-fluoroethanone, showcases their potential as valuable building blocks in medicinal chemistry. These intermediates are used to generate a variety of pentasubstituted pyridines with desired functionalities, highlighting the role of halogenated pyridines in constructing complex molecular architectures for chemical and pharmaceutical research (Wu, Porter, Frennesson, & Saulnier, 2022).
Versatile Synthesis of Fluoropyridines and Pyridones
A method for preparing 5-bromo-2-fluoro-3-pyridylboronic acid and its subsequent conversion into 3,5-disubstituted 2-fluoropyridines and 2-pyridones illustrates the flexibility of halogenated pyridines in synthetic chemistry. These compounds are pivotal in the synthesis of various organic molecules, demonstrating the broad applicability of such halogenated intermediates in creating functionalized pyridines and pyridones for further chemical manipulation and potential pharmaceutical applications (Sutherland & Gallagher, 2003).
Universal Convertible Isocyanide for Multicomponent Chemistry
The development of 2-bromo-6-isocyanopyridine as a universal convertible isocyanide showcases the strategic use of halogenated pyridines in multicomponent chemistry. This compound exemplifies the utility of such intermediates in synthesizing complex molecules, including pharmaceuticals, through efficient and versatile reactions. The ability to substitute the bromo group under various conditions enables the creation of a wide range of compounds from a single intermediate (van der Heijden, Jong, Ruijter, & Orru, 2016).
Eigenschaften
IUPAC Name |
1-(6-bromopyridin-2-yl)-2-fluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-7-3-1-2-5(10-7)6(11)4-9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJONGCUDXVYOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Bromopyridin-2-yl)-2-fluoroethanone | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]ethyl]oxirane-2-carboxamide](/img/structure/B2983636.png)
![3-hydroxy-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1-(2-morpholinoethyl)-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2983637.png)

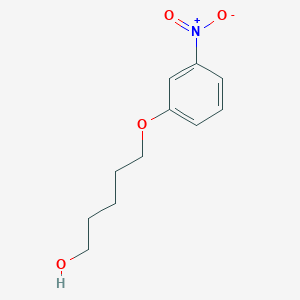
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2983643.png)
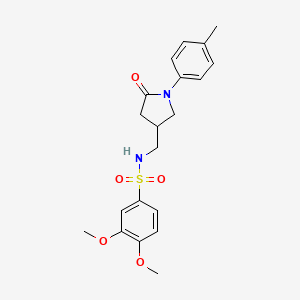
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2983645.png)
![7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983646.png)

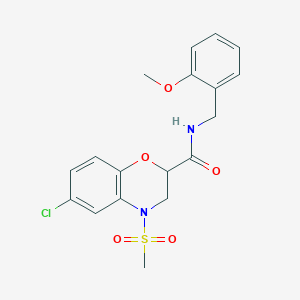
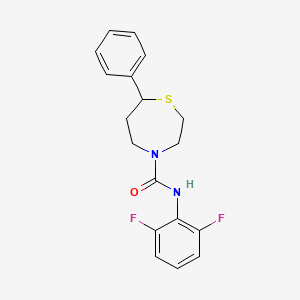
![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)
![3,4,5,6-tetrachloro-N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2983655.png)
